molecular formula C9H8N2O3S3 B2907009 Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate CAS No. 790270-68-7

Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate

Cat. No.: B2907009
CAS No.: 790270-68-7
M. Wt: 288.35
InChI Key: NQKJCPUZVXUGJR-UHFFFAOYSA-N
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Description

Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate ester core substituted at position 5 with a methyl group linked to a 1,3,4-thiadiazole ring via a sulfanyl (-S-) bridge. This structure combines two pharmacologically significant heterocycles: the furan ring, known for its role in bioactive molecules, and the 1,3,4-thiadiazole scaffold, which is widely explored for antimicrobial, anticonvulsant, and anticancer properties .

Heterocyclization: Formation of the 1,3,4-thiadiazole core via reaction of acylated thiosemicarbazides with carbon disulfide .

Alkylation: Introduction of the methyl sulfanyl group to the furan-carboxylate ester via alkylation of the intermediate thiol (-SH) group .

Properties

IUPAC Name

methyl 5-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S3/c1-13-7(12)6-3-2-5(14-6)4-16-9-11-10-8(15)17-9/h2-3H,4H2,1H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKJCPUZVXUGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NNC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate typically involves multiple steps. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 5-sulfanyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and sulfanyl groups act as nucleophilic centers, participating in substitution reactions with alkyl halides or aryl diazonium salts. For example:

  • Reaction with alkyl halides :
    The sulfanyl group at position 5 of the thiadiazole reacts with benzyl chloride in ethanol under basic conditions to form a benzylsulfanyl derivative.
    Reaction equation : Thiadiazole SH+PhCH2ClEtOH KOHThiadiazole S CH2Ph+HCl\text{Thiadiazole SH}+\text{PhCH}_2\text{Cl}\xrightarrow{\text{EtOH KOH}}\text{Thiadiazole S CH}_2\text{Ph}+\text{HCl} Key data :
    ParameterValue
    Yield72–85%
    Reaction time4–6 hours
    Temperature60–70°C

Oxidation of Sulfanyl Groups

The sulfanyl (-SH) groups oxidize to sulfonic acids (-SO₃H) or disulfides (-S-S-) under controlled conditions :

  • Disulfide formation :
    Treatment with iodine in ethanol yields a dimeric disulfide compound .
    Reaction equation : 2Thiadiazole SH+I2Thiadiazole S S Thiadiazole+2HI2\,\text{Thiadiazole SH}+\text{I}_2\rightarrow \text{Thiadiazole S S Thiadiazole}+2\,\text{HI} Key data :
    Oxidizing agentProductYield
    I₂ in EtOHDisulfide68%
    H₂O₂ in AcOHSulfonic acid55%

Reduction of the Ester Group

The methyl ester undergoes reduction with lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol:R COOCH3LiAlH4R CH2OH\text{R COOCH}_3\xrightarrow{\text{LiAlH}_4}\text{R CH}_2\text{OH}

Cycloaddition Reactions

The thiadiazole ring participates in 1,3-dipolar cycloadditions with nitrilimines or azides :

  • Click chemistry with azides :
    Reacts with glycosyl azides via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked glycoconjugates .
    Reaction equation : Thiadiazole SH+R N3CuSO4,Na ascorbateTriazole derivative\text{Thiadiazole SH}+\text{R N}_3\xrightarrow{\text{CuSO}_4,\text{Na ascorbate}}\text{Triazole derivative} Key data :
    Azide typeSolvent systemYield
    Glycopyranosyl azideTHF/H₂O (2:1)73–76%

Ester Hydrolysis and Functionalization

The methyl ester hydrolyzes under acidic or basic conditions to form the carboxylic acid:

  • Basic hydrolysis : R COOCH3+NaOHR COONa++CH3OH\text{R COOCH}_3+\text{NaOH}\rightarrow \text{R COO}^-\text{Na}^++\text{CH}_3\text{OH} Key data :
    ConditionTimeYield
    1M NaOH, reflux3 hours90%

Thiol-Ene Reactions

The sulfanyl group undergoes thiol-ene click reactions with alkenes under UV light :Thiadiazole SH+CH2=CH RhνThiadiazole S CH2CH2R\text{Thiadiazole SH}+\text{CH}_2=\text{CH R}\xrightarrow{h\nu}\text{Thiadiazole S CH}_2\text{CH}_2\text{R}

Complexation with Metals

The sulfur atoms coordinate with transition metals like Cu(II) or Fe(III) to form stable complexes :
Example :Thiadiazole SH+Cu NO3 2[Cu Thiadiazole S 2]2+\text{Thiadiazole SH}+\text{Cu NO}_3\text{ }_2\rightarrow [\text{Cu Thiadiazole S }_2]^{2+}Stability constants :

Metal ionLog K (25°C)
Cu(II)8.2
Fe(III)7.8

Biological Activity and Derivatization

Derivatives of this compound exhibit cytotoxic activity against cancer cell lines (e.g., HCT-116, MCF-7) . Modifications at the sulfanyl or ester groups enhance bioactivity:

  • Glycosylation : Thioglycoside derivatives show improved solubility and targeting .
  • Aryl substitution : Introducing electron-withdrawing groups (e.g., -NO₂) increases anticancer potency .

This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science. Further studies should explore its applications in drug delivery and catalysis.

Scientific Research Applications

Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate involves its interaction with biological molecules. The thiadiazole ring can interact with DNA, disrupting replication processes. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with nucleic acids .

Comparison with Similar Compounds

Key Features :

  • The electron-rich thiadiazole and furan rings may facilitate π-π stacking interactions, as observed in structurally related compounds .

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Flexibility : The alkylation step (common in and ) allows modular substitution, enabling libraries of derivatives for structure-activity relationship (SAR) studies .

Physicochemical Properties

Property Target Compound Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate N-(5-Methylsulfanyl-thiadiazol-2-yl)acetamide
Solubility Moderate (predicted, due to polar -SH groups) High (due to nitro group enhancing polarity) Low (hydrophobic acetamide substituent)
Crystallinity Likely forms stable crystals (inferred) High-quality crystals confirmed via SC-XRD Crystalline with H-bonding networks
Intermolecular Interactions Predominant π-π stacking and S···S interactions Dominated by π-π stacking and CH···O bonds H-bonding via acetamide group

Notable Findings:

  • The fluoronitrophenyl derivative () exhibits superior crystallinity, attributed to planar aromatic stacking .

Critical Analysis :

  • The target compound’s dual sulfanyl groups may confer unique pharmacokinetic properties, such as prolonged half-life via disulfide bond formation.
  • Amino-substituted analogues () could exhibit improved solubility but reduced stability compared to sulfanyl variants.

Biological Activity

Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate (CAS No. 790270-68-7) is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a furan ring and a thiadiazole moiety. The molecular formula is C9H8N2O3S3C_9H_8N_2O_3S_3, with a molecular weight of 288.37 g/mol. The compound exhibits a purity of 95% as per commercial specifications .

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activities. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. A study evaluating N-(1,3,4-thiadiazol-2-yl)furan derivatives reported promising antiproliferative effects against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using MTT assays . These findings suggest that this compound may also possess similar properties.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound is expected to exhibit antibacterial and antifungal activities due to the presence of the thiadiazole ring. A review highlighted that various thiadiazole compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi . The specific mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.

The mechanisms through which thiadiazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cellular processes.
  • DNA Interaction : Some studies have shown that these compounds can intercalate with DNA, affecting replication and transcription processes .
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activities of thiadiazole derivatives:

Study ReferenceBiological ActivityFindings
AntiproliferativeCompounds exhibited significant activity against MCF-7, HCT-116, PC-3 cell lines
AntimicrobialThiadiazole derivatives showed broad-spectrum antibacterial activity
AntifungalCertain compounds demonstrated high efficacy against A. niger and C. albicans

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate

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